4-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate;hydron
Description
Role as a Chemical Compound in Scientific Inquiry
Sulforhodamine B is a bright-pink aminoxanthene dye characterized by two sulfonic groups. scispace.comottokemi.com Its application in scientific inquiry primarily revolves around its use as a protein-binding stain. creative-bioarray.comjove.combiotium.com This property allows researchers to quantify cellular biomass, which serves as an indirect measure of cell number or density. mybiosource.comscientificlabs.iecreative-bioarray.comjove.com The SRB assay is a colorimetric method, meaning it relies on the intensity of the color produced by the bound dye to determine the amount of protein present. creative-bioarray.comnih.govzellx.de This method has been widely adopted for large-scale screening applications, including drug toxicity testing against various cell lines. scispace.commybiosource.com Beyond cytotoxicity screening, SRB has also been explored as a polar tracer for studying cell morphology and neuronal cell-cell communication, although its primary use remains in protein quantification for cell-based assays. biotium.com
Fundamental Principles of Sulforhodamine B Utilization in Research
The effectiveness of Sulforhodamine B in research assays is based on two fundamental principles: its stoichiometric binding to cellular protein components and its independence from cellular metabolic activity. scispace.commybiosource.comcreative-bioarray.comnih.govnih.gov These characteristics contribute to the reliability and broad applicability of SRB-based methods, such as the SRB assay for cytotoxicity and proliferation. mybiosource.comnih.govnih.govzellx.de
Stoichiometric Binding to Cellular Protein Components
A key principle of Sulforhodamine B utilization is its ability to bind stoichiometrically to protein components within cells. scispace.commybiosource.comottokemi.comscientificlabs.ienih.govzellx.de This binding occurs electrostatically and is pH-dependent, specifically targeting basic amino acid residues in proteins under mild acidic conditions. scispace.commybiosource.comcreative-bioarray.comjove.comnih.govresearchgate.netspringernature.com After cells are fixed, typically with trichloroacetic acid (TCA), SRB is added and binds to the immobilized proteins. scispace.comcreative-bioarray.comjove.comnih.govtaylorandfrancis.comspringernature.com The amount of dye that binds is directly proportional to the total protein mass in the cells. scispace.comscientificlabs.iecreative-bioarray.comzellx.decanvaxbiotech.com This stoichiometric relationship is crucial because it allows the amount of extracted dye to serve as a reliable proxy for the cell mass, and thus, the number of cells in a sample. scispace.comscientificlabs.iezellx.de The bound dye can then be solubilized under basic conditions and quantified colorimetrically, usually by measuring absorbance at a specific wavelength (e.g., 510 nm or 565 nm). scispace.commybiosource.comcreative-bioarray.comjove.comzellx.decanvaxbiotech.com
Independence from Cellular Metabolic Activity in Assay Performance
Another fundamental principle underlying the use of Sulforhodamine B in certain assays is its independence from cellular metabolic activity. scispace.commybiosource.comnih.govresearchgate.net Unlike assays that rely on the metabolic conversion of a substrate by viable cells (such as the MTT assay, which requires metabolically active cells to convert a tetrazolium dye into formazan), the SRB assay quantifies total protein content in fixed cells. scispace.comnih.govnih.gov This means that the SRB assay can measure both viable and non-viable cells based on their protein mass at the time of fixation. scispace.comnih.gov This independence from metabolic status offers an advantage in situations where metabolic activity might be altered by experimental conditions or test compounds, potentially leading to misleading results in metabolism-dependent assays. scispace.commybiosource.com The SRB assay's reliance on protein content provides a more direct measure of cell density or biomass, less susceptible to interference from compounds that may affect cellular respiration or enzyme activity without immediately causing cell death. scispace.commybiosource.com This characteristic simplifies assay optimization for different cell lines compared to metabolism-dependent methods. scispace.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2609-88-3 |
|---|---|
Molecular Formula |
C27H30N2O7S2 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate;hydron |
InChI |
InChI=1S/C27H30N2O7S2/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35) |
InChI Key |
IOOMXAQUNPWDLL-UHFFFAOYSA-N |
Canonical SMILES |
[H+].CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Appearance |
Solid powder |
Other CAS No. |
2609-88-3 3520-42-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
3520-42-1 (hydrochloride salt) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acid Red acid red, isoxanthene C.I. 45100 C.I. acid red 52 caries check erio acid red kiton red S lissamine rhodamine B lissamine rhodamine B, sodium salt R-106 sulforhodamine B sulforodamine B sulphorhodamine B |
Origin of Product |
United States |
Methodological Foundations of Sulforhodamine B Based Assays
Sulforhodamine B Cell Proliferation Assays
The SRB assay is a common method for assessing cell proliferation, which is the increase in cell number over time. abcam.comnih.govcreative-bioarray.comjmb.or.krtaylorandfrancis.com By quantifying the total protein content, the assay provides an estimate of the cell mass in a culture, which directly correlates with the number of cells undergoing proliferation. abcam.comwikipedia.orgscispace.comnih.govzellx.decreative-bioarray.comjmb.or.krtaylorandfrancis.comntu.edu.sgjove.com
Assessment of Cellular Growth and Viability
The SRB assay is widely used to assess cellular growth and viability in various cell lines, including cancerous and non-cancerous ones. abcam.comscispace.comcreative-bioarray.comcreative-bioarray.comtaylorandfrancis.com The principle is based on the fact that actively growing cells will have a higher protein content than quiescent or dying cells. By staining the cellular protein with SRB and measuring the absorbance, researchers can determine the relative number of cells in different experimental conditions. abcam.comcreative-bioarray.comtaylorandfrancis.com An increase in absorbance over time or compared to a control group indicates cell growth, while a decrease suggests inhibition of growth or cell death. creative-bioarray.comtaylorandfrancis.com
The assay protocol typically involves seeding cells in multi-well plates, allowing them to adhere, and then applying experimental treatments. nih.govzellx.decreative-bioarray.comntu.edu.sg After an incubation period, the cells are fixed, usually with trichloroacetic acid (TCA), which precipitates cellular proteins. canvaxbiotech.comscispace.comzellx.decreative-bioarray.comtaylorandfrancis.comresearchgate.netntu.edu.sgntu.edu.sgsigmaaldrich.comspringernature.com The fixed cells are then stained with SRB solution under acidic conditions, allowing the dye to bind to proteins. canvaxbiotech.comscispace.comzellx.decreative-bioarray.comtaylorandfrancis.comresearchgate.netntu.edu.sgntu.edu.sgsigmaaldrich.comspringernature.com Unbound dye is washed away, and the protein-bound dye is solubilized using a basic solution, such as Tris base. canvaxbiotech.comscispace.comzellx.decreative-bioarray.comresearchgate.netntu.edu.sgntu.edu.sgsigmaaldrich.comspringernature.com The absorbance of the solubilized dye is then measured, providing a quantitative measure of the total protein, and thus the cell number. canvaxbiotech.comscispace.comzellx.decreative-bioarray.comresearchgate.netntu.edu.sgntu.edu.sgsigmaaldrich.comspringernature.com
Quantitative Measurement of Cellular Protein Content as a Proxy for Cell Number
The core principle of the SRB proliferation assay is the quantitative measurement of cellular protein content as a direct proxy for cell number. abcam.comwikipedia.orgscispace.comnih.govzellx.decreative-bioarray.comjmb.or.krtaylorandfrancis.comntu.edu.sgjove.com SRB forms a stable electrostatic complex with the basic amino acid residues of proteins. abcam.comcanvaxbiotech.comscispace.comnih.govzellx.decreative-bioarray.comcreative-bioarray.com Under the acidic conditions used during staining, the dye binds stoichiometrically to the cellular protein mass. abcam.comcanvaxbiotech.comscispace.comnih.govzellx.dezellx.de This stoichiometric binding ensures that the amount of bound dye is directly proportional to the total protein content of the cell population. canvaxbiotech.comscispace.comzellx.de Since, under normal growth conditions, the total protein content of a cell population is generally proportional to the number of cells, the SRB assay provides a reliable indirect measure of cell number. abcam.comcanvaxbiotech.comscispace.comzellx.dezellx.de
Studies have demonstrated a linear relationship between cell number and the absorbance of the solubilized SRB dye over a significant range of cell densities. scispace.comzellx.deresearchgate.net This linearity is crucial for accurately quantifying cell proliferation and the effects of various treatments on cell growth. scispace.comzellx.deresearchgate.net
Sulforhodamine B Cytotoxicity Assays
The SRB assay is also a widely used and cost-effective method for evaluating cytotoxicity, which is the degree to which a substance or treatment is toxic to cells. abcam.comwikipedia.orgcanvaxbiotech.comscispace.comnih.govcreative-bioarray.comjmb.or.krtaylorandfrancis.comresearchgate.netjove.comntu.edu.sgjove.comnih.govfishersci.no By measuring the total protein content after exposure to a test compound, the assay can determine the number of surviving cells, thus indicating the cytotoxic effect. abcam.comcreative-bioarray.comtaylorandfrancis.comjove.comntu.edu.sgjove.com A decrease in protein content compared to untreated control cells signifies cell death or inhibition of proliferation caused by the cytotoxic agent. creative-bioarray.comtaylorandfrancis.com
Evaluation of Compound-Induced Cellular Toxicity
The SRB assay is extensively applied in screening compounds for their potential cellular toxicity. abcam.comwikipedia.orgcanvaxbiotech.comscispace.comnih.govcreative-bioarray.comjmb.or.krtaylorandfrancis.comresearchgate.netntu.edu.sgjove.comntu.edu.sgjove.comnih.govfishersci.no It is a standard method in drug discovery and research to assess the impact of experimental compounds on cell viability and growth. abcam.comscispace.comcreative-bioarray.comcreative-bioarray.com The assay allows for the determination of dose-response relationships and the calculation of IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. canvaxbiotech.comscispace.comtaylorandfrancis.comresearchgate.net
The procedure for cytotoxicity testing is similar to that for proliferation assays. Cells are treated with varying concentrations of the compound of interest, incubated, fixed with TCA, and stained with SRB. canvaxbiotech.comscispace.comzellx.decreative-bioarray.comtaylorandfrancis.comresearchgate.netntu.edu.sgntu.edu.sgsigmaaldrich.comspringernature.com The amount of bound SRB is then quantified, providing a measure of the remaining viable cell mass after treatment. canvaxbiotech.comscispace.comzellx.decreative-bioarray.comresearchgate.netntu.edu.sgntu.edu.sgsigmaaldrich.comspringernature.com
Application in Drug Resistance Determination in Cancer Cells
The SRB assay is a sensitive method for determining drug resistance in cancer cells. zellx.dentu.edu.sgjove.comntu.edu.sgjove.com By comparing the response of drug-sensitive parental cancer cells to their drug-resistant variants when exposed to a range of drug concentrations, researchers can quantify the degree of resistance. ntu.edu.sgntu.edu.sgjove.com Drug-resistant cells will typically show higher cell density (and thus higher SRB staining) at concentrations that are cytotoxic to sensitive cells. ntu.edu.sgntu.edu.sgjove.com This allows for the assessment of the effectiveness of potential therapeutic agents against resistant cell populations and the investigation of mechanisms of resistance. abcam.comntu.edu.sg
Investigation of Cytotoxicity against Infectious Microorganisms
While the SRB assay is commonly used for mammalian cells, it has also been explored for investigating cytotoxicity against infectious microorganisms in the context of their effects on host cells. For instance, the SRB assay has been applied to determine the cytotoxic activity of Vibrio vulnificus, a bacterium, against human intestinal cells. wikipedia.orgjmb.or.krjmb.or.kr In this study, the SRB assay showed a strong correlation between the degree of cytotoxicity and factors such as infection time and the ratio of bacteria to host cells. jmb.or.krjmb.or.kr The results obtained with the SRB assay correlated well with those from other cytotoxicity assays like the LDH release assay, suggesting its potential utility in this area. jmb.or.krjmb.or.kr The SRB assay was recommended for measuring cytotoxicity of infectious microorganisms against host cells due to its cost-effectiveness and stable endpoint. jmb.or.krjmb.or.kr
Advanced Assay Design and Implementation
Advanced design and implementation of SRB-based assays involve optimizing various parameters to ensure accuracy, reliability, and suitability for different applications, including high-throughput screening. Key considerations include cell line-specific requirements, performance characteristics in large-scale formats, and the impact of plating conditions.
Optimization Strategies for Cell Line-Specific Applications
Optimizing the SRB assay for specific cell lines is crucial due to variations in cell growth rates, size, and protein content. A primary optimization step involves determining the optimal initial plating density and incubation time to ensure that cell growth remains within the linear range of the assay and does not reach confluence or a plateau phase during the experimental period altervista.orgscispace.comscirp.orgnih.govhimedialabs.com. Overcrowding can lead to contact inhibition or nutrient depletion, confounding the results altervista.org.
Performing a cell number titration experiment is recommended to establish the linear dynamic range for a given cell line and incubation time nih.govhimedialabs.com. This involves seeding varying numbers of cells and measuring the corresponding absorbance values to determine the range where absorbance is directly proportional to cell number scispace.comscirp.orgnih.gov. For instance, studies have shown that optimal seeding densities can vary, with ranges like 9,000 to 12,000 cells per well being suitable for achieving linear results in certain cell lines scirp.org. Optimization studies on cell lines like DU-145 have also confirmed the need to select an appropriate cell number for optimal dose-response profiles researchgate.net.
The SRB assay's independence from cellular metabolic activity simplifies the optimization process compared to assays that rely on metabolic markers, as fewer cell line-specific adjustments are typically required scispace.comnih.gov.
Performance Characteristics in High-Throughput Screening Formats
The SRB assay is well-suited for high-throughput screening (HTS) applications due to its favorable performance characteristics. It offers high sensitivity, allowing the detection of relatively low cell densities scispace.comresearchgate.netresearchgate.net. The assay is adaptable to multi-well formats, such as 96-well and 384-well plates, which are standard in HTS scispace.comnih.govresearchgate.netresearchgate.net. Its endpoint stability is another advantage, as the fixed and stained cell monolayers can be stored, and the extracted color is stable, providing flexibility in reading plates scispace.com.
The linearity of the SRB assay over a significant range of cell numbers contributes to its reliability in HTS scispace.comresearchgate.netresearchgate.net. Sensitivity is reported to be comparable to that of fluorometric methods scispace.comresearchgate.netresearchgate.net. The cost-effectiveness of the reagents and the simplicity of the required equipment also make it an attractive option for large-scale screening programs scispace.comresearchgate.net. The SRB assay has been successfully implemented on robotic workstations for automated screening, although certain steps like washing may still require manual or semi-automatic procedures scispace.comtechnologynetworks.com.
Considerations for Plating Conditions in Assay Reliability
Reliability of the SRB assay is significantly influenced by plating conditions. Achieving homogeneous plating density is critical, as non-uniform cell distribution can lead to considerable errors in cell growth inhibition assays scispace.com. The initial cell seeding density directly impacts whether the assay results fall within the linear range and accurately reflect the biological response altervista.orgscispace.comscirp.orgnih.govhimedialabs.comjove.com. As discussed in Section 2.3.1, determining the optimal cell density for each cell line and incubation time is essential for reliable data scirp.orgnih.gov.
The choice of plate format can also affect assay reliability. Studies comparing different plate sizes, such as 6-well versus 96-well plates, have indicated that 96-well plates can yield less variable results and potentially different EC50 values compared to larger formats researchgate.netnih.gov.
Procedural steps during the assay, particularly the fixation and washing steps, require careful attention to maintain reliability. Gently adding the fixative (TCA) without dislodging cells before they are fixed is important researchgate.net. Effective removal of excess SRB dye through thorough washing with acetic acid is necessary to minimize background staining and ensure accurate readings scispace.comjove.comresearchgate.netprotocols.io. Aspiration of the culture medium prior to fixation has been shown to improve assay performance by increasing signal-to-noise ratios and reducing coefficients of variation, especially at lower cell densities researchgate.net.
Including appropriate controls is fundamental for assay reliability and data interpretation. This includes "Day 0" control plates fixed at the time of compound addition to estimate initial cell density, as well as control wells containing only medium jove.comjove.com. Performing comparative experiments on the same day and ideally on the same plate can help minimize inter-assay variation and improve precision nih.gov.
Advanced Spectroscopic and Imaging Research with Sulforhodamine B
Optical Microscopy Applications
SRB is employed in different optical microscopy modalities, offering insights into tissue structure and cellular behavior. biotium.comscientificlabs.co.uklookchem.com
Multiphoton Microscopy for In Vivo Tissue Imaging
Multiphoton microscopy (MPM), including two-photon excitation fluorescence (2PEF) and three-photon microscopy (3PM), benefits from the characteristics of Sulforhodamine B for in vivo tissue imaging. spiedigitallibrary.orgnih.govspiedigitallibrary.orgnih.govresearchgate.netoptica.org MPM offers advantages such as deeper tissue penetration, reduced phototoxicity, and intrinsic 3D resolution compared to conventional one-photon microscopy. optica.orgnih.gov
Specific Staining of Elastic Fibers
A notable application of Sulforhodamine B in multiphoton microscopy is its specific staining of elastic fibers in living tissues. spiedigitallibrary.orgnih.govspiedigitallibrary.orgnih.gov This allows for direct in vivo observation of these structures, which are essential components of the extracellular matrix found in various tissues like blood vessels, skin, and muscle. spiedigitallibrary.orgspiedigitallibrary.org Studies have demonstrated that SRB can preferentially label elastic fibers, enabling their visualization using techniques like 2PEF and 3PM. spiedigitallibrary.orgnih.govnih.gov
Enhanced Visualization Capabilities Compared to Autofluorescence
Sulforhodamine B staining provides enhanced visualization of elastic fibers compared to relying solely on the autofluorescence properties of elastin (B1584352). spiedigitallibrary.orgnih.govspiedigitallibrary.orgresearchgate.net While autofluorescence can be used to image elastic fibers, it often suffers from lower signal levels, particularly in techniques like 2PM. spiedigitallibrary.orgnih.gov SRB staining offers a brighter and more specific signal, improving the clarity and detail of elastic fiber imaging in vivo. spiedigitallibrary.orgnih.govnih.govresearchgate.net
Simultaneous Imaging with Other Fluorescent Dyes and Second Harmonic Generation
SRB staining is compatible with simultaneous imaging using other fluorescent dyes and Second Harmonic Generation (SHG). spiedigitallibrary.orgnih.govspiedigitallibrary.orgresearchgate.net This capability allows for the simultaneous visualization of different tissue components. For instance, SRB imaging of elastic fibers can be combined with SHG to visualize collagen fibers, providing a more comprehensive view of the connective tissue architecture. spiedigitallibrary.orgnih.govspiedigitallibrary.orgresearchgate.net This multimodal imaging approach is valuable for studying the complex interplay between different extracellular matrix components in vivo. spiedigitallibrary.orgnih.govspiedigitallibrary.orgresearchgate.net
Microscopic Tracer Applications
Sulforhodamine B is also utilized as a microscopic tracer in various biological studies. biotium.comvwr.comscientificlabs.co.uklookchem.com Its water solubility and fluorescent properties make it suitable for tracing fluid movement and visualizing cellular structures. biotium.comwikipedia.orgvwr.comscientificlabs.co.ukresearchgate.net
Studies of Cell Morphology
As a polar tracer, Sulforhodamine B has been used in studies investigating cell morphology. biotium.comvwr.comavantorsciences.comavantorsciences.combiotium.com Its ability to permeate certain cellular compartments or track fluid dynamics around cells provides a means to observe and analyze cellular shapes and structures under microscopic examination. biotium.comvwr.comavantorsciences.comavantorsciences.combiotium.comscience.gov
Investigations of Neuronal Cell-Cell Communication
Sulforhodamine B is utilized as a polar tracer in studies investigating cell morphology and neuronal cell-cell communication. Its high water solubility makes it suitable for such applications, similar to other sulforhodamine dyes like sulforhodamine 101 and sulforhodamine G biotium.combioscience.co.ukbiotium.comvwr.com.
Assessment of Blood-Brain Barrier Integrity
Sulforhodamine B is employed as a microscopic tracer for assessing blood-brain barrier integrity. This can be achieved through post-mortem inspection of frozen sections sigmaaldrich.comscientificlabs.co.uk. In vivo studies using two-photon excitation microscopy with SRB have shown its ability to cross the blood-brain barrier after intravenous injection, allowing for imaging of astrocyte cells in the brains of mice kanazawa-u.ac.jp. While other dyes like Evans blue and Texas Red-dextrans are also used to assess blood-brain barrier permeability, SRB offers distinct advantages in certain imaging modalities pnas.orgnih.gov.
Histological Material Staining for Specific Structures
Sulforhodamine B is useful as a stain for histological material to identify specific structures sigmaaldrich.comscientificlabs.co.uk. It has been demonstrated to specifically stain elastic fibers in vivo, providing a method for their direct observation using multiphoton microscopy researchgate.netspiedigitallibrary.orgspiedigitallibrary.org. This staining technique allows for imaging elastic fibers in connective tissues, muscle, and blood vessels in living animals after intravenous injection or local deposit of the stain spiedigitallibrary.org. SRB staining of elastic fibers has been shown to be more effective for two-photon microscopy compared to using elastin endofluorescence researchgate.netspiedigitallibrary.org. The method is also suitable for simultaneous imaging with other fluorescent intravital dyes and second-harmonic generation (SHG) of collagen or myosin researchgate.netspiedigitallibrary.orgspiedigitallibrary.org. Colocalization studies on tissue sections have shown a strong correlation between SRB staining and immunostaining of elastin spiedigitallibrary.org.
Solution-Phase Spectroscopic Studies
Solution-phase spectroscopic techniques, particularly fluorescence spectroscopy, are crucial for understanding the behavior of Sulforhodamine B and its interactions with other molecules.
Fluorescence Spectroscopy in Biomolecular Interaction Analysis
Fluorescence spectroscopy is a key method for analyzing biomolecular interactions involving Sulforhodamine B. Changes in the fluorescence properties of SRB upon binding to biomolecules can provide valuable information about the interaction.
Fluorescence spectroscopy is used to investigate the binding interaction between Sulforhodamine B and proteins, such as human serum albumin (HSA) kanazawa-u.ac.jpresearchgate.net. Studies have shown that complexation with HSA leads to an increase in SRB fluorescence kanazawa-u.ac.jpresearchgate.net. This allows for the determination of binding parameters like the binding constant, binding stoichiometry, and thermodynamic parameters kanazawa-u.ac.jpresearchgate.net. For instance, the binding constant for SRB interaction with HSA was determined to be 1.6 x 10⁵ M⁻¹ at 25°C, with a binding stoichiometry of 1:1 kanazawa-u.ac.jpresearchgate.net. Thermodynamic parameters (ΔH = 5.2 kJ/mol, ΔS = 116.5 J/mol K) suggest an entropy-driven binding process, potentially involving hydrophobic interactions at Sudlow site I of HSA kanazawa-u.ac.jpresearchgate.net. Circular dichroism spectroscopy can complement fluorescence studies to reveal conformational changes in the protein upon dye binding kanazawa-u.ac.jpresearchgate.net.
Quantification of Dye-Protein Binding Parameters
Circular Dichroism Spectroscopy in Protein Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure and conformational changes of proteins and peptides. plos.orgmdpi.comsubr.edu While CD in the far-UV region (170–250 nm) is typically used to determine protein secondary structures like alpha-helices and beta-sheets based on the n–π* and π–π* transitions of amide chromophores, the near-UV region (240–320 nm) provides information on the tertiary structure, influenced by aromatic amino acid side chains and disulfide bonds. plos.orgmdpi.comnih.gov
Fluorophore labeling, including with rhodamine B derivatives like Sulforhodamine B, can induce extrinsic CD features, particularly above 220 nm. nih.gov These features can arise from both intra- and intermolecular chiral exciton (B1674681) coupling mechanisms involving the dye and the protein or peptide. nih.gov Careful evaluation of these extrinsic CD signals is crucial for identifying potential structural alterations in the biomolecule caused by the labeling itself, which could impact its biological activity or interactions. nih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM) for Protein Interaction Characterization
Fluorescence Lifetime Imaging Microscopy (FLIM) is a technique that measures the excited-state lifetime of a fluorophore, providing insights into its local environment, including interactions with other molecules. nih.govresearchgate.net This makes FLIM a useful tool for studying protein interactions in living cells and in vitro. nih.gov
Sulforhodamine B has been employed as a non-conjugated molecular rotor in FLIM studies to characterize non-specific protein interactions and predict protein solubility. abberior.rockscsic.es Research using Sulforhodamine B with model proteins like Lysozyme and Bovine Serum Albumin (BSA) has shown a correlation between the dye's fluorescence lifetime and the transition between repulsive and attractive protein interaction states. abberior.rockscsic.es A notable increase in Sulforhodamine B's lifetime has been observed around the protein solubility point, which can be used for qualitative solubility predictions. abberior.rockscsic.es Time-resolved FLIM analysis suggests that the sensitivity of Sulforhodamine B's fluorescence lifetime to protein interactions is related to variations in probe-protein interaction affinity, influenced by the screening of protein surface charges. abberior.rockscsic.esresearchgate.net Complementary SAXS analysis in some studies has indicated that Sulforhodamine B acts as a probe for protein interactions without significantly altering the system's state. abberior.rockscsic.esresearchgate.net
Small-Angle X-ray Scattering (SAXS) in Aptamer-Dye Complex Structural Determination
Small-Angle X-ray Scattering (SAXS) is a technique used to determine the low-resolution three-dimensional structure of macromolecules and their complexes in solution. nih.govcancer.gov It is particularly useful for studying flexible or dynamic systems that may be challenging for techniques like crystallography or high-resolution NMR.
Sulforhodamine B has been used in conjunction with SAXS to characterize the structure of RNA aptamer-dye complexes. nih.govnih.govcnjournals.com For instance, studies on the RNA aptamer SRB2m, which binds with high affinity to Sulforhodamine B, have utilized SAXS to analyze the aptamer's structure and the effect of Sulforhodamine B binding. nih.gov These studies revealed that the SRB2m aptamer and its complex with Sulforhodamine B predominantly exist as dimers in solution. nih.gov SAXS provides valuable low-resolution structural information that complements biochemical and biophysical data, aiding in the understanding of how aptamers bind to and potentially activate the fluorescence of dyes like Sulforhodamine B. nih.govnih.gov
Fluorescence Correlation Spectroscopy (FCS) in Macromolecular Association Studies
Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique capable of studying molecular diffusion and interactions at the single-molecule level in dilute solutions. researchgate.netosti.govnih.govmpg.de By analyzing fluorescence intensity fluctuations caused by molecules diffusing through a small observation volume, FCS can provide information on diffusion rates, size, and concentration of fluorescent species, as well as their association and dissociation dynamics. researchgate.netnih.govmpg.de
Sulforhodamine B has been employed as a fluorescent marker in FCS studies to investigate various macromolecular systems. researchgate.netosti.govnih.gov For example, FCS has been used with Sulforhodamine B to measure the size, size distribution, and polydispersity of microemulsion droplets. researchgate.netnih.gov In these studies, Sulforhodamine B's diffusion behavior within the droplets provides information about the supramolecular structure. researchgate.netnih.gov Furthermore, FCS has been applied to study the diffusion of Sulforhodamine B within self-assembled organic nanotubes, demonstrating how electrostatic interactions can influence the dye's mobility in confined environments. osti.gov FCS has also been utilized to analyze the binding of Sulforhodamine B to RNA aptamers, observing a mobility shift of the dye upon complex formation, indicating the association between the aptamer and Sulforhodamine B. nih.govresearchgate.net
Computational Spectroscopic Investigations
Computational methods, particularly quantum chemical calculations, play a vital role in understanding the electronic structure and spectroscopic properties of molecules like Sulforhodamine B, complementing experimental observations. researchgate.netsapub.orgrsdjournal.org
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. researchgate.netmdpi.comrsdjournal.orgacs.org These calculations can predict properties related to electron distribution, energy levels, and reactivity. researchgate.netrsdjournal.org For fluorescent dyes like Sulforhodamine B, understanding the electronic structure is crucial for explaining their absorption and emission characteristics.
DFT studies can provide information on the energy gap between molecular orbitals, which is directly related to a molecule's chemical stability and reactivity. researchgate.net While specific detailed quantum chemical calculations solely focused on the electronic structure of Sulforhodamine B were not extensively detailed in the search results, related studies on rhodamine derivatives highlight the application of DFT to determine optimized structures and orbital energies. mdpi.com These calculations help in understanding how structural changes or interactions with other species might affect the electronic properties and thus the spectroscopic behavior of the dye. mdpi.comacs.org
Molecular Orbital Analysis (HOMO/LUMO Visualization)
Molecular orbital analysis, particularly the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electron distribution within a molecule and its potential for electron donation (HOMO) and acceptance (LUMO). researchgate.netsapub.orgmdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key factor influencing a molecule's electronic transitions and spectroscopic properties, including fluorescence. researchgate.netsapub.org
Investigations into Sulforhodamine B Interactions with Biological Macromolecules
Protein Binding Mechanisms and Characterization
Sulforhodamine B (SRB) has been shown to interact with various proteins, with serum albumins being prominent examples. These interactions are crucial for understanding the distribution, potential efficacy, and fate of SRB in biological systems.
Interaction with Serum Albumins (e.g., Human Serum Albumin, Bovine Serum Albumin)
Sulforhodamine B interacts with serum albumins such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). Studies employing spectroscopic techniques like fluorescence and circular dichroism have investigated the binding of SRB to HSA. kanazawa-u.ac.jpresearchgate.net Complexation with HSA leads to an increase in the dye's fluorescence. kanazawa-u.ac.jpresearchgate.net This interaction is considered significant due to the high concentration of HSA in human blood plasma and its role in transporting various compounds. researchgate.netrsc.org The binding of SRB to serum albumin is primarily driven by hydrophobic interactions. kanazawa-u.ac.jpresearchgate.net Specifically, SRB binds to Sudlow site I of HSA, a primary drug-binding region located in a hydrophobic cavity within subdomain IIA. kanazawa-u.ac.jpresearchgate.netrsc.org The hydrophobic xanthene rings of SRB are likely situated within this binding cavity. physiology.org The interaction between SRB and albumin facilitates the surface activity of SRB. nih.gov SRB has been shown to lower surface tension in the presence of both human and bovine albumin solutions to a similar degree. nih.gov
Stoichiometry and Thermodynamics of Dye-Protein Complexation
The binding of Sulforhodamine B to Human Serum Albumin has been characterized in terms of stoichiometry and thermodynamics. Spectroscopic studies have determined a binding stoichiometry of approximately 1:1 for the SRB-HSA interaction. kanazawa-u.ac.jpresearchgate.netphysiology.org
Thermodynamic parameters provide further details about the nature of the binding process. For the SRB-HSA interaction at pH 7.4 and 25°C, the binding constant was found to be 1.6 x 10⁵ M⁻¹. kanazawa-u.ac.jpresearchgate.net The thermodynamic parameters obtained were ΔH = 5.2 kJ/mol and ΔS = 116.5 J/mol·K. kanazawa-u.ac.jpresearchgate.net The positive values for both enthalpy (ΔH) and entropy (ΔS) suggest an entropy-driven binding process. kanazawa-u.ac.jpresearchgate.netnih.gov This thermodynamic profile indicates that hydrophobic interactions play a dominant role in stabilizing the SRB-HSA complex. kanazawa-u.ac.jpresearchgate.netnih.gov The release and disordering of water molecules arranged around the small molecule and the protein contribute to the large positive entropy change observed upon binding. kanazawa-u.ac.jp
| Parameter | Value (at 25°C, pH 7.4) | Unit |
| Binding Constant (Ka) | 1.6 x 10⁵ | M⁻¹ |
| Stoichiometry | 1:1 | SRB:HSA |
| Enthalpy Change (ΔH) | 5.2 | kJ/mol |
| Entropy Change (ΔS) | 116.5 | J/mol·K |
Role in Modulating Surface Tension and Surfactant Activity
Sulforhodamine B plays a role in modulating surface tension, particularly in the presence of albumin. While SRB on its own is not expected to significantly alter surface tension at certain concentrations, its combination with albumin leads to a considerable reduction in surface tension. physiology.orgnih.gov For instance, the addition of 1 µM SRB to a 5% albumin solution has been shown to reduce surface tension from 45 ± 4 mN/m to 24 ± 3 mN/m. nih.gov This indicates that the combination of SRB and albumin is directly surface active. nih.gov The ability of SRB to lower surface tension in conjunction with albumin has been investigated in the context of conditions like acute respiratory distress syndrome (ARDS), where elevated alveolar surface tension is a factor. physiology.orgx-mol.netnih.gov SRB has demonstrated the ability to reduce surface tension under ARDS conditions in isolated lung models. physiology.orgnih.govnih.gov The surface activity facilitated by albumin is crucial for this effect. nih.gov
Amphiphilic Nature in Biological Systems
Despite its high water solubility, Sulforhodamine B exhibits amphiphilic characteristics. scispace.com This amphiphilic nature allows SRB to adsorb at interfaces, such as the air/water interface. scispace.com This adsorption leads to a concentration-dependent reduction in the surface tension of aqueous solutions. scispace.com Molecular dynamics simulations have indicated that SRB, when adsorbed at the air/water interface as a monomer, possesses defined polar "head" and non-polar "tail" regions, similar to conventional surfactants. scispace.com This amphiphilic behavior contributes to its ability to interact with biological interfaces and structures, such as cell membranes or protein cavities.
Nucleic Acid Interactions
Beyond protein interactions, Sulforhodamine B has also been studied for its interactions with nucleic acids, specifically RNA aptamers.
Binding to RNA Aptamers and Complex Formation
Sulforhodamine B is known to bind to specific RNA aptamers, such as the SRB2m or SRB-2 aptamer. nih.govrustbeltrna.orgoup.comuwaterloo.caoup.comresearchgate.netnih.gov These aptamers are nucleic acid sequences selected for their ability to non-covalently bind to a ligand. rustbeltrna.org The interaction between SRB and its binding aptamer, SRB-2, has been characterized, with reported dissociation constants (Kd). uwaterloo.caoup.com For instance, the SRB-2 aptamer binds to sulforhodamine B with a Kd of 310 nM. oup.com
Binding of SRB to RNA aptamers can be monitored through changes in fluorescence properties. nih.govoup.comoup.com Upon binding to the aptamer, the diffusion time of fluorescent SRB particles increases, indicating the formation of an RNA-fluorophore complex. nih.govresearchgate.net This specific binding to the aptamer can occur even in the presence of total RNA extract. nih.govresearchgate.net The interaction involves the xanthene ring system and the negative charges on the sulfonate groups of SRB, which are important for binding to the poly-anionic RNA aptamer. oup.comnih.gov The SRB-2 aptamer has shown some promiscuity, capable of binding to various dyes with xanthene-like cores. uwaterloo.caoup.com The binding of SRB to aptamers has been explored for applications in RNA visualization in living cells. nih.govoup.comoup.comfrontiersin.orgmdpi.com
Development of Fluorescence Turn-on Probes for RNA Imaging
Sulforhodamine B has been utilized in the development of fluorescence turn-on probes for imaging RNA. One strategy involves conjugating sulforhodamine B to a contact quencher, such as dinitroaniline (DN), to create a non-fluorescent probe (e.g., SR-DN). researchgate.netoup.com The fluorescence of this probe is quenched due to the close proximity of the fluorophore and the quencher. oup.com
To enable RNA imaging, this quenched probe is used in conjunction with an RNA aptamer that specifically binds to sulforhodamine B, such as the SRB-2 aptamer. researchgate.netoup.com When the SRB-2 aptamer binds to the sulforhodamine B portion of the SR-DN conjugate, it separates the fluorophore from the quencher, leading to a significant increase in fluorescence, effectively "turning on" the signal. researchgate.netoup.com This principle allows for the visualization of RNA by genetically fusing the SRB-2 aptamer sequence to the RNA of interest. nih.gov
Studies have demonstrated the effectiveness of this approach. For instance, the SR-DN probe showed a substantial fluorescence enhancement upon binding to the SRB-2 aptamer. researchgate.netoup.com The fluorescence of the probe can increase more than 100-fold upon binding to the SRB-2 aptamer. researchgate.netcapes.gov.br Dinitroaniline has been identified as an effective contact quencher for sulforhodamine B in this context. oup.com
The specificity of the interaction between the SR-DN probe and the SRB-2 aptamer has been evaluated. Incubation of the SR-DN probe with E. coli total RNA did not result in a fluorescence increase, indicating specific binding to the SRB-2 aptamer. researchgate.net The dissociation constant (Kd) between the SRB-2 aptamer and SR-DN was determined to be 1.4 ± 0.1 µM at 25 °C. researchgate.net This value was higher than a previously reported Kd for sulforhodamine B and the SRB-2 aptamer, likely due to the modification of the 5'-sulfonate group in sulforhodamine B and the energy required to disrupt the intramolecular complex in SR-DN. researchgate.net
The SRB-2 aptamer has also been shown to bind to other dyes, resulting in fluorescence changes, highlighting its potential as a versatile tool for RNA imaging with different colors. oup.com
Real-Time Monitoring of Transcription Processes
The combination of sulforhodamine B-based fluorescence turn-on probes and RNA aptamers has been applied to monitor transcription processes in real-time. researchgate.netcapes.gov.br By integrating the SRB-2 aptamer sequence into a target RNA transcript, researchers can use the fluorescence increase upon binding of a sulforhodamine B-quencher conjugate to track the production of the RNA. researchgate.netcapes.gov.br
This system allows for the real-time observation of transcription activity. researchgate.netcapes.gov.br For example, the SRB-2 aptamer and a sulforhodamine B-based probe were used to monitor in vitro transcription. researchgate.net The binding between the aptamer and the small molecule fluorophore is rapid, which is advantageous for real-time imaging applications. nih.gov
Fluorescence correlation spectroscopy (FCS) is a technique suitable for monitoring the interaction between sulforhodamine B and RNA aptamers in real-time. core.ac.uk Studies using FCS have shown an increase in the diffusion time of sulforhodamine B upon binding to the SRB2m aptamer, indicating the formation of an RNA-fluorophore complex. core.ac.ukresearchgate.net This binding was found to be specific to the aptamer-containing RNA, even in the presence of total RNA extract from mammalian cells. core.ac.ukresearchgate.net This suggests that the SRB2m aptamer system is suitable for monitoring RNA dynamics at the single molecule level. core.ac.uk
The use of fluorogenic aptamers like SRB-2, which bind to conditionally fluorescent dyes such as modified sulforhodamine B conjugates, offers a strategy for visualizing RNA transcripts as they are produced, providing insights into the dynamics of transcription. oup.comnih.gov
Fluorescence Enhancement of Sulforhodamine B Probes Upon Aptamer Binding
| Probe | Aptamer | Fluorescence Enhancement Factor (Fold) |
| SR-DN | SRB-2 | >100 researchgate.netcapes.gov.br |
| SR-DN | SRB-2 | 56 oup.comnih.gov |
| SR-DN | SRB-2 | 25 (Quantum Yield Increase) nih.gov |
Note: Different studies may report varying enhancement factors depending on experimental conditions and probe/aptamer constructs.
Binding Affinity of SR-DN Probe to SRB-2 Aptamer
| Probe | Aptamer | Dissociation Constant (Kd) | Temperature |
| SR-DN | SRB-2 | 1.4 ± 0.1 µM researchgate.net | 25 °C |
Sulforhodamine B in Environmental and Material Science Research
Environmental Tracing Methodologies
Fluorescent dyes like Sulforhodamine B (SRB) have been utilized as artificial tracers in hydrological studies for decades. copernicus.orgdntb.gov.uacopernicus.org These tracers help investigate transport processes in surface waters and groundwater. copernicus.org
Hydrological Tracing in Groundwater Systems
Sulforhodamine B is considered a suitable hydrological tracer due to its low sorption properties and insensitivity to light and pH within a certain range. taylorandfrancis.compageplace.de It is particularly advantageous when used in conjunction with other tracers like uranine, as they can be easily detected and differentiated using techniques like synchronscan fluorescence spectroscopy. taylorandfrancis.compageplace.de The wavelength difference between excitation and fluorescence is 18 nm for Sulforhodamine B. taylorandfrancis.compageplace.de
Groundwater tracing using fluorescent dyes is a valuable tool for characterizing recharge areas, flow paths, groundwater velocities, dispersion, and the fate of water in aquifer systems, including karst aquifers. bseacd.orgewts.beozarkundergroundlab.com SRB is one of the commonly used fluorescent dyes for groundwater tracing, alongside others like Uranine and Rhodamine WT. bseacd.orgozarkundergroundlab.com Tracer injection, typically involving mixing the dye with water and flushing it into the groundwater system, is followed by monitoring at sites like springs, wells, and cave streams to detect the tracer and identify flow paths. bseacd.org Studies have shown that SRB can be used to determine flow distances in pore-groundwater aquifers. pageplace.de For instance, in one study, injecting 20 g of Sulforhodamine B was sufficient to prove a flow distance of 100 m. pageplace.de
Tracing Organic Pollutants in Terrestrial Ecosystems
Recent research has explored the use of fluorescent dyes like SRB to trace organic pollutants in soil. copernicus.orgdntb.gov.uaproquest.comresearchgate.net This approach aims to characterize environmental compartments and gain insights into the fate of substances like pesticides. copernicus.orgresearchgate.net While knowledge about the controls of SRB sorption in soils is still developing, studies are being conducted to systematically quantify the impact of various factors. copernicus.orgdntb.gov.uacopernicus.orgresearchgate.net Using fluorescent tracers can be a cheaper, faster, and easier method for obtaining initial approximations of the environmental fate of organic pollutants. copernicus.org
Sorption Behavior and Environmental Controls (e.g., Clay Content, Organic Matter, pH)
The sorption behavior of Sulforhodamine B in soils and sediments is influenced by physico-chemical properties of the matrix. copernicus.orgdntb.gov.uacopernicus.orgresearchgate.net Studies investigating the controls of SRB adsorption have focused on factors such as clay content, organic matter (OM), and pH. copernicus.orgdntb.gov.uacopernicus.orgresearchgate.net
Batch experiments have shown that the adsorption of SRB increases with increasing clay content, likely due to a larger specific surface area and associated sorption sites. copernicus.orgdntb.gov.uacopernicus.orgresearchgate.net The addition of a clay mineral like montmorillonite (B579905) has been shown to significantly enhance SRB adsorption. copernicus.orgdntb.gov.uacopernicus.orgresearchgate.net For example, adding 4% montmorillonite to sandy sediment was sufficient to adsorb nearly 100% of SRB in one study. copernicus.orgdntb.gov.uacopernicus.orgresearchgate.net
The influence of organic matter on SRB adsorption is more complex and can show an opposite trend compared to other tracers like uranine. copernicus.orgdntb.gov.uacopernicus.orgresearchgate.net While adsorption of uranine may increase with increasing organic carbon (OC) concentration, the opposite has been observed for SRB, where higher OM contents can lead to lower adsorption. copernicus.orgdntb.gov.uacopernicus.orgresearchgate.net
The following table summarizes some findings on the influence of environmental controls on SRB sorption:
| Environmental Factor | Influence on SRB Adsorption | Notes | Source |
| Clay Content | Increase | Due to increased specific surface area and sorption sites. | copernicus.orgdntb.gov.uacopernicus.orgresearchgate.net |
| Organic Matter (OM) | Decrease | More complex influence; opposite trend compared to uranine observed. | copernicus.orgdntb.gov.uacopernicus.orgresearchgate.net |
| pH | Decrease (with increasing pH) | Negative relationship with Kd; less strong decrease than uranine. | copernicus.orgdntb.gov.uacopernicus.orgresearchgate.net |
Interactive Table: Influence of Environmental Factors on SRB Adsorption
Biomedical and Material Science Applications
Sulforhodamine B is also used as a fluorescent probe in various applications, including material science. wikipedia.orgsigmaaldrich.comspiedigitallibrary.org
Fluorescent Probes in Engineered Material Systems
Sulforhodamine B can be incorporated into engineered material systems, such as nanoparticles, to act as a fluorescent probe. ulisboa.ptmdpi.comrsc.org Its fluorescent properties allow for monitoring processes like loading and release. ulisboa.ptmdpi.comrsc.org SRB has been used to synthesize rhodamine-labeled polycations and prepare fluorescent protein tracers. sigmaaldrich.com
Loading and Release Kinetics from Mesoporous Nanoparticles
Sulforhodamine B has been used to study the controlled release behavior of mesoporous silica (B1680970) nanoparticles (MSNs). ulisboa.ptmdpi.comrsc.orgresearchgate.net MSNs, due to their high surface area and pore volume, are promising materials for controlled release applications. mdpi.comrsc.orgmdpi.com
Studies have investigated the loading of SRB into mesoporous nanoparticles, such as MCM-41 type silica supports. mdpi.comrsc.org The efficiency of loading can be influenced by factors like the solvent used and the charge of the dye. mdpi.com For MCM-41 materials, negatively charged Sulforhodamine B showed high loading efficiency, particularly when using acetonitrile (B52724) as the solvent. mdpi.com
The release kinetics of SRB from mesoporous nanoparticles can be studied using fluorescence techniques. ulisboa.ptrsc.orgresearchgate.net The release behavior can be influenced by factors such as temperature and the presence of gating mechanisms on the nanoparticles. ulisboa.ptrsc.orgresearchgate.net For instance, in one study involving hybrid mesoporous silica nanoparticles coated with a polymeric shell, the release of SRB was studied by switching the temperature. ulisboa.pt The release kinetics can also be controlled by external stimuli, such as the presence of specific molecules like NO2 in the case of gated nanoparticles. rsc.orgresearchgate.net Kinetic profiles of SRB release from nanoparticles have been analyzed under different conditions. researchgate.net
The morphology and mesoporous structure of the nanoparticles are generally preserved after loading with SRB. rsc.org Techniques like Transmission Electron Microscopy (TEM) and Powder X-ray Diffraction (PXRD) are used to confirm the structural integrity of the loaded nanoparticles. rsc.org
Visualization of In Vivo Nanoparticle Diffusion
Sulforhodamine B can be employed in the visualization of nanoparticle diffusion in vivo. While SRB is often considered hydrophilic, studies have shown it possesses amphiphilic characteristics, allowing it to adsorb at interfaces and potentially incorporate into micelles. nih.gov This property can be relevant when considering its interaction with nanoparticles and biological environments.
Fluorescence correlation spectroscopy (FCS) is a technique suitable for detecting fluorescent molecules in living cells and has been used in studies involving SRB. researchgate.net For instance, the binding of SRB to RNA aptamers in cell extracts has been determined by monitoring the diffusion time using FCS, indicating the formation of RNA-fluorophore complexes. researchgate.net The increase in diffusion time of fluorescent particles after adding RNA extract to SRB suggests complex formation. researchgate.net
Nanoparticles are increasingly used for various biomedical applications, and understanding their distribution and interaction within living systems is crucial. dovepress.comnih.gov Fluorescent labeling of nanoparticles is a common strategy for their visualization in vitro and in vivo. nih.gov While the hydrophobicity of a dye is often considered important for efficient encapsulation and retention within nanoparticles, the amphiphilic nature of dyes like SRB can influence their behavior. nih.govnih.gov Studies on fluorescently labeled nanoparticles highlight the importance of dye properties, including their interaction with lipid membranes and leakage from nanoparticles, in determining label performance in biological environments. nih.gov Techniques like confocal microscopy and in vivo neuroimaging are utilized to study nanoparticle-cell interactions and evaluate their potential for medical applications. nih.gov
Integration into Functional Films for Advanced Properties
Sulforhodamine B has been integrated into functional films to impart advanced properties, particularly in the context of optical and energy conversion applications. The incorporation of fluorescent dyes into polymer matrices is a strategy to create materials with tailored photophysical characteristics.
Research has explored the use of SRB-doped polymeric matrices for solid-state lasers, demonstrating high lasing efficiencies and photostability. researchgate.net Compared to Rhodamine B, which has a similar molecular structure but different phenyl substituents, SRB has been systematically studied for its laser action in various polymeric hosts, including homopolymers, linear and crosslinked copolymers, and silicon-modified organic matrices. researchgate.net High lasing efficiencies, reaching up to 57%, and significant photostability, with stable laser output after numerous pump pulses, have been reported for SRB-doped materials. researchgate.net These findings suggest the potential of SRB in developing advanced optical devices. researchgate.net
Furthermore, SRB has been intercalated into layered double hydroxide (B78521) (LDH) thin films, resulting in materials with polarized photoluminescence. acs.org The co-intercalation of SRB with other molecules, such as dodecylbenzenesulfonate (DBS), into the interlayer space of Mg-Al-layered double hydroxide has been investigated. acs.org These SRB-DBS/LDH thin films exhibit enhanced luminescence anisotropy compared to powder samples, and their fluorescence lifetime is significantly increased compared to pristine SRB in solution. acs.org These properties indicate that SRB-intercalated LDH thin films are promising candidates for the immobilization of laser dyes and for applications requiring polarized luminescence materials. acs.org
While studies also exist on integrating Rhodamine B into films, such as chitosan-based films for luminescent, antibacterial, and antioxidant properties, the specific focus here is on Sulforhodamine B. mdpi.com These studies collectively highlight the potential of incorporating rhodamine dyes, including SRB, into film matrices to achieve functional materials with diverse applications. mdpi.comscilit.com
Systemic Tracers for Agricultural Applications and Crop-Weed Differentiation
Sulforhodamine B is being investigated as a systemic tracer for agricultural applications, particularly for differentiating crops from weeds. Systemic fluorescence tracers applied to plants can provide an active signal for distinguishing crop seedlings from weed seedlings, which is valuable for precision weed management. mdpi.commdpi.comsciprofiles.comresearchgate.netresearchgate.net
Rhodamine B (RB) has been widely used as a tracer for seeds and seedlings, but its application has been limited by potential phytotoxicity to seedling growth. mdpi.commdpi.comsciprofiles.comresearchgate.netresearchgate.net Consequently, alternative systemic tracers are being explored to overcome this limitation and fully leverage active signaling for crop-weed differentiation. mdpi.commdpi.comsciprofiles.comresearchgate.netresearchgate.net Sulforhodamine B has been evaluated as a potential non-phytotoxic alternative to Rhodamine B in this context. mdpi.commdpi.comsciprofiles.comresearchgate.netresearchgate.net
Research has involved applying Sulforhodamine B as seed treatments or via in-furrow soil application to assess its efficacy. mdpi.commdpi.comsciprofiles.comresearchgate.netresearchgate.net While Rhodamine B applied via seed pelleting and Rhodamine WT as a direct seed treatment have shown effectiveness in differentiating plants from weeds with a significantly higher fluorescence signal in crop tissues compared to weed tissues, Sulforhodamine B was also tested as a non-phytotoxic alternative. mdpi.commdpi.comresearchgate.net The investigation into SRB as a systemic tracer is part of broader efforts to identify suitable compounds for fluorescence imaging systems aimed at automated crop/weed discrimination. researchgate.net
The development of custom fluorescence imaging systems and analytical methods is crucial for optimizing imaging quality and quantitatively characterizing fluorescence intensity and patterns in plant tissues. mdpi.commdpi.comsciprofiles.comresearchgate.net These systems enable the monitoring of tracer uptake and translocation within plants, which is essential for evaluating the effectiveness of systemic tracers like SRB for crop-weed differentiation. researchgate.net
Comparative Analyses and Methodological Advancements of Sulforhodamine B Assays
Comparative Studies with Alternative Cell Viability and Cytotoxicity Assays
Cell viability and cytotoxicity can be determined through various methods, each with distinct principles and applications. Comparing the SRB assay to these alternatives provides insight into its suitability for specific experimental designs and research questions.
Resazurin (B115843) Method
The resazurin assay is a redox indicator-based method that measures cell viability through the metabolic reduction of a non-fluorescent dye (resazurin) into a highly fluorescent product (resorufin) by metabolically active cells researchgate.netresearchgate.net. The signal generated is proportional to the number of living cells researchgate.net.
Comparative studies have shown that the SRB and resazurin methods can yield comparable results in terms of percentage survival when evaluating the sensitivity of cell lines to test compounds researchgate.net. For instance, a study comparing SRB and resazurin assays on MCF-7, MKN-45, and SiHa cell lines treated with synthetic compounds and doxorubicin (B1662922) HCl found no significant difference between the methods under the tested conditions researchgate.net.
While both assays are used for cell viability assessment, they measure different cellular parameters: SRB measures total protein mass, reflecting cell number, while resazurin measures metabolic activity, reflecting the presence of viable cells researchgate.netresearchgate.netd-nb.info. Resazurin assays are generally considered less toxic to cells than some other methods researchgate.net. Advantages of resazurin include being relatively inexpensive and offering increased sensitivity over tetrazolium assays abcam.com. However, care must be taken to avoid fluorescent interference from other compounds, and extended incubation times should be optimized abcam.com.
Lactate Dehydrogenase (LDH) Release Assay
The Lactate Dehydrogenase (LDH) release assay is a colorimetric method used to measure cytotoxicity by quantifying the stable, cytosolic enzyme LDH released into the cell culture supernatant upon cell membrane damage gbiosciences.comassaygenie.com. The release of LDH indicates a loss of cell membrane integrity, which occurs during cell death (apoptosis or necrosis) gbiosciences.comassaygenie.com.
While the LDH release assay is commonly used to measure the cytotoxicity of infectious microorganisms against host cells, the SRB assay has also been investigated for this application researchgate.netresearchgate.net. Studies comparing the SRB assay and the LDH release assay for determining the cytotoxicity of Vibrio vulnificus against intestinal cells showed that cytotoxicity values obtained by both assays correlated well and demonstrated a linear response with respect to the multiplicity of infection (MOI) researchgate.net.
Although both assays are suitable cytotoxicity endpoints, the SRB assay is recommended for measuring the cytotoxicity of infectious microorganisms against host cells due to its significantly lower cost and more stable endpoint compared to the LDH release assay researchgate.net. The LDH assay measures cell death resulting from compromised membrane integrity, which can be a late-stage event in cytotoxicity gbiosciences.com. In contrast, the SRB assay measures total protein, which can reflect both viable and recently lysed cells, though cell debris is not stained researchgate.netnih.gov.
Tetrazolium-Based Assays (e.g., MTT, MTS, XTT)
Tetrazolium-based assays, such as MTT, MTS, and XTT, are colorimetric methods that assess cell viability based on the metabolic activity of cells. These assays rely on the enzymatic reduction of a tetrazolium salt by metabolically active cells (primarily via mitochondrial enzymes) into a colored formazan (B1609692) product d-nb.infoabcam.comresearchgate.netcreative-bioarray.com. The amount of formazan produced is proportional to the number of viable cells abcam.comcreative-bioarray.com.
Numerous studies have compared the SRB assay with tetrazolium-based assays, particularly the MTT assay scispace.comresearchgate.netnih.govscirp.orgrgcc-international.com. A key difference lies in their underlying principles: the SRB assay measures total cell protein content, reflecting cell mass, while tetrazolium assays measure metabolic activity d-nb.inforesearchgate.netscirp.orgscirp.org. This means that tetrazolium assays primarily detect viable cells with active metabolism, whereas the SRB method does not distinguish between viable and dead cells, although it does not stain cell debris scispace.comresearchgate.netnih.gov.
Despite this difference, results from the SRB assay have shown good correlation with those from the MTT assay in studies evaluating drug cytotoxicity scispace.comnih.gov. However, some studies indicate that IC50 values obtained using the SRB method might be slightly higher than those from the MTT assay scispace.com.
Advantages of the SRB assay over the MTT assay reported in comparative studies include better linearity with cell number, higher sensitivity, and non-cell-line dependency researchgate.netnih.gov. The SRB assay's staining is stable and does not require a time-sensitive measurement, unlike some tetrazolium assays scispace.comcanvaxbiotech.com. Additionally, the SRB assay has been shown to be more reproducible and to exhibit smaller variability across the linear range compared to the MTT assay d-nb.info. The MTT assay can also be subject to interference from various compounds and cell culture conditions, including oxygen concentration, which may not affect the SRB assay to the same extent d-nb.infonih.gov. For instance, a study found that MTT readings did not correlate well with cell number under different oxygen conditions in certain cell lines, while SRB performed well nih.gov.
While MTS and XTT assays offer advantages such as producing water-soluble formazan products (reducing a step compared to MTT) and potentially higher sensitivity abcam.comcreative-bioarray.com, the SRB assay remains a robust and widely used alternative, particularly well-suited for large-scale screening applications due to its stability and adaptability scispace.comspringernature.comcanvaxbiotech.com.
Here is a comparative table summarizing some key differences:
| Feature | SRB Assay | Tetrazolium Assays (MTT, MTS, XTT) |
| Measured Parameter | Total cell protein (cell mass) d-nb.info | Metabolic activity d-nb.info |
| Cell State Detected | Viable and recently lysed cells researchgate.netnih.gov | Primarily viable cells scispace.comd-nb.info |
| Principle | Dye binding to protein scispace.com | Enzymatic reduction of tetrazolium salt d-nb.info |
| Endpoint Stability | Stable scispace.comspringernature.comcanvaxbiotech.com | Can be time-sensitive (MTT, XTT) canvaxbiotech.com |
| Linearity | Generally good researchgate.netnih.govnih.gov | Can be less linear than SRB researchgate.netscirp.org |
| Sensitivity | High scispace.comresearchgate.netnih.govnih.gov | High d-nb.infoabcam.com |
| Interference | Less prone to metabolic interference d-nb.infonih.gov | Can be affected by metabolic state and compounds d-nb.infonih.gov |
Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake (NRU) assay is a colorimetric method that assesses cell viability based on the ability of viable cells to incorporate and retain the supravital dye neutral red in their lysosomes d-nb.inforesearchgate.netresearchgate.net. The amount of dye taken up is proportional to the number of viable cells researchgate.net.
Comparative studies between the SRB assay and the NRU assay have been conducted to evaluate their sensitivity and suitability for cytotoxicity testing nih.govresearchgate.net. In comparative studies using CHO cells, the SRB assay was found to be more sensitive than the neutral red assay nih.govresearchgate.net. Both assays yielded comparable dose-response curves when testing the cytotoxicity of various compounds, such as divalent metal chlorides nih.govresearchgate.net.
The NRU assay relies on the functional integrity of lysosomes and active transport mechanisms d-nb.info. The SRB assay, by measuring total protein, provides a more general indicator of cell mass. While the NRU assay can be very sensitive and may reveal cytotoxicity at lower doses for certain compounds, the SRB assay offers advantages in terms of robustness and endpoint stability nih.govresearchgate.net. The NRU assay requires washing steps, making it a heterogeneous assay, whereas the SRB assay, after fixation, provides a stable endpoint researchgate.netresearchgate.net.
Crystal Violet Elution (CVE) Assay
The Crystal Violet Elution (CVE) assay is a colorimetric method that stains cell nuclei and proteins. It is used to determine cell proliferation or cytotoxicity based on the amount of dye retained by adherent cells after washing researchgate.netscirp.orgscirp.org. Non-viable cells lose their ability to adhere, resulting in less dye uptake scirp.org.
Comparative studies, such as one investigating the linearity of MTT, SRB, and CVE assays on various cancer cell lines (A375, PC3, DU145, HCT116, and COR-L105), have provided insights into the performance of the SRB and CVE assays scirp.orgscirp.org. This study found that the CVE assay was the most linear at fixed time points scirp.orgscirp.org. However, the SRB assay at 515 nm demonstrated better linearity for measurements taken over time scirp.orgscirp.org.
Both SRB and CVE are protein-staining assays, but they differ in their staining properties and protocols researchgate.netscirp.orgscirp.org. The SRB assay binds to basic amino acid residues under acidic conditions, while crystal violet binds to both proteins and DNA scispace.comcanvaxbiotech.comscirp.org. The CVE assay involves fixation, staining, washing, and elution steps scirp.orgscirp.org. While the CVE assay can be a quick method for determining cell proliferation scirp.org, the SRB assay is widely used and known for its sensitivity and stable endpoint scispace.comspringernature.comcanvaxbiotech.com.
Here is a table comparing the linearity findings from one study scirp.orgscirp.org:
| Assay | Wavelength (nm) | Linearity at Fixed Time Points | Linearity Over Time |
| SRB | 515 | Good | Better |
| SRB | 570 | Good | Good |
| CVE | 570 | Best | Good |
| MTT | 570 | Least Linear | Least Linear |
Note: Based on data from Papadimitriou et al. (2019) scirp.orgscirp.org. Linearity was assessed using the coefficient of determination (R²).
Clonogenic Assay in Chemoradiation Studies
The clonogenic assay is considered the gold standard for assessing the reproductive viability of cells, measuring their ability to form colonies after treatment with cytotoxic agents or radiation scispace.comresearchgate.netnih.gov. It is a time-consuming and labor-intensive assay nih.gov.
The SRB assay has been compared to the clonogenic assay, particularly in the context of in vitro chemoradiation studies scispace.comresearchgate.netnih.gov. Studies have shown that the SRB assay can be effective for testing cancer cell sensitivity to radiation and for studying interactions between radiotherapy and chemotherapy, with a sensitivity comparable to that of the standard clonogenic assay scispace.comresearchgate.netnih.gov.
Comparative studies in lung cancer (A549, H292), colon cancer (HT-29), and breast cancer (MCF-7) cell lines have demonstrated that the dose-response curves obtained with the SRB assay and the clonogenic assay are very similar, especially at lower radiation doses researchgate.netnih.gov. Radiosensitivity parameters derived from both assays were not significantly different in several cell lines researchgate.netnih.gov. The SRB assay was found to be as useful as the clonogenic assay for research on chemotherapy/radiotherapy interactions in cell lines with moderate radiosensitivity nih.gov.
While the clonogenic assay directly measures the reproductive survival of individual cells, the SRB assay measures the total protein content of the surviving cell population after a period of growth. Despite this difference in principle, the strong correlation between the results of the two assays in certain contexts suggests that the SRB assay can serve as a valuable, less laborious alternative for high-throughput screening and initial assessments in chemoradiation research researchgate.netnih.gov.
Here is a table summarizing comparative findings between SRB and Clonogenic assays in chemoradiation studies:
| Feature | SRB Assay | Clonogenic Assay |
| Measured Parameter | Total cell protein (cell mass) scispace.com | Reproductive viability (colony formation) researchgate.netnih.gov |
| Principle | Dye binding to protein scispace.com | Ability of single cells to proliferate researchgate.netnih.gov |
| Throughput | High-throughput amenable scispace.comspringernature.comcanvaxbiotech.com | Labor-intensive, lower throughput nih.gov |
| Time to Result | Relatively rapid scispace.comcanvaxbiotech.com | Longer (requires colony formation time) nih.gov |
| Sensitivity | Comparable to clonogenic in some contexts scispace.comresearchgate.netnih.gov | High (gold standard for reproductive death) researchgate.netnih.gov |
| Application | Cytotoxicity and proliferation screening scispace.comcanvaxbiotech.com | Reproductive survival, radiosensitivity researchgate.netnih.gov |
Methodological Refinements and Performance Metrics
The SRB assay offers several advantages that contribute to its widespread use and the continuous refinement of its methodology. These include its simplicity, sensitivity, reproducibility, and suitability for high-throughput screening. zellx.descispace.comnih.govyoudobio.com
Sensitivity and Reproducibility in Research Applications
The SRB assay is recognized for its sensitivity in detecting cell populations. It can detect densities as low as 1,000–2,000 cells per well, exhibiting a favorable signal-to-noise ratio. scispace.comresearchgate.netnih.gov This sensitivity is reported to be comparable to that of some fluorometric methods. scispace.comresearchgate.netnih.gov
Reproducibility is another key performance metric of the SRB assay. It is described as a robust and reproducible method for cell density determination and cytotoxicity screening. zellx.deyoudobio.comresearchgate.net The stable colorimetric endpoint of the SRB assay contributes to its reproducibility, allowing for flexibility in reading the assay results. zellx.denih.govresearchgate.netscispace.com
Linearity of Assay Response with Cell Number
A significant advantage of the SRB assay is its strong linearity with cell number. zellx.deresearchgate.netresearchgate.netscispace.com The absorbance values obtained are directly proportional to the cell mass, which correlates with the number of cells in a sample. zellx.de Studies have shown the SRB assay to be linear over a considerable range of cell densities, including a 20-fold range of cell numbers and cellular protein measured at densities ranging from 1% to 200% of confluence. scispace.comresearchgate.netnih.gov This linearity is often highlighted as being better than that of formazan-based assays like MTT, particularly at higher cell densities. zellx.descispace.com
An example of the linearity observed in research applications is demonstrated in studies using CHO cells, where the assay was found to be linear with respect to cell number over a range of 5 x 10³ to 10⁵ cells at optimum SRB concentrations (0.05-0.1%). researchgate.netnih.gov
Impact of Varying Oxygen Environments on Assay Performance
Research has investigated the performance of cell proliferation assays, including the SRB assay, under different oxygen environments. Unlike some metabolic assays such as the MTT assay, which can be affected by varying oxygen levels, the SRB assay, which measures total protein content, has shown relative insensitivity to changes in oxygen concentration. nih.govresearchgate.netnih.gov
Studies comparing the SRB assay to the MTT assay under oxygen partial pressure (pO₂) levels ranging from 2 to 139 mmHg in various human cell lines (Caco-2, MCF-7, MCF-10A, and PANC-1) found that while MTT readings did not consistently correlate with cell number under different oxygen conditions for some cell lines, the SRB protein assay performed well across all tested environments. nih.govresearchgate.netnih.gov Within a specific oxygen environment, both assays showed a correlation with cell number, but the SRB assay's performance was less impacted by variations in oxygen levels when comparing across different environments. nih.govresearchgate.netscilit.com
This indicates that the SRB assay provides a more reliable measure of cell number or total protein content when comparing cell growth or drug response under varying oxygen conditions, where metabolic activity might be differentially affected. nih.govnih.gov
Table 1: Comparison of SRB and MTT Assay Performance under Varying Oxygen Environments
| Assay Method | Sensitivity to Oxygen Level Changes | Correlation with Cell Number (within a given O₂ environment) | Correlation with Cell Number (across varying O₂ environments) |
| SRB | Relatively Insensitive nih.govresearchgate.netnih.gov | Yes nih.govresearchgate.netscilit.com | Performs well nih.govresearchgate.netnih.gov |
| MTT | Can be Affected nih.govnih.gov | Yes nih.govresearchgate.netscilit.com | May not correlate for some cell lines nih.govresearchgate.netnih.gov |
Table 2: SRB Assay Linearity with Cell Number (Example from CHO cells)
| SRB Concentration (%) | Cell Number Range | Linearity Observation |
| 0.05 - 0.1 | 5 x 10³ to 10⁵ | Linear researchgate.netnih.gov |
Future Directions and Emerging Research Avenues
Development of Novel Sulforhodamine B Derivatives for Enhanced Performance
Research is actively pursuing the synthesis of novel Sulforhodamine B derivatives to overcome limitations of the parent compound and enhance its performance in various applications. Modifications aim to improve properties such as hydrolytic stability, conjugation efficiency, fluorescence yield, and specificity.
One area of development involves creating derivatives with enhanced hydrolytic stability. For instance, succinimidyl ester derivatives of sulforhodamine 101 and Lissamine rhodamine B (a derivative of Sulforhodamine B) have been developed that exhibit improved stability compared to their sulfonyl chloride counterparts, which are prone to hydrolysis acs.orgacs.org. These new derivatives, such as Texas Red-X succinimidyl ester (TR-X-SE) and Rhodamine Red-X succinimidyl ester, facilitate more efficient and reproducible conjugations, even with proteins sensitive to high pH acs.orgacs.org. The incorporation of a succinimidyl ester at the end of an aliphatic chain spacer has been shown to facilitate conjugation, decrease protein precipitation during conjugation and storage, and generally increase the fluorescence yield of the conjugate acs.org.
Studies have also explored the creation of novel derivatives for specific applications, such as enhanced cytotoxic agents or components in fluorescent chemosensors. For example, violet-colored compounds formed through the reaction of maslinic acid derivatives with rhodamine B have shown significantly higher cytotoxicity compared to the parent maslinic acid compound mdpi.com. Another study synthesized a fluorescent chemosensor based on a β-(2-pyridyl)acrolein-rhodamine B derivative, investigating its interaction with polymer particles for enhanced sensing performance jst.go.jp.
The development of novel Sulforhodamine B derivatives with tailored properties is crucial for expanding its utility in demanding research and potential therapeutic applications.
Integration with Advanced Biological Systems for Dynamic Cellular Studies
The integration of Sulforhodamine B with advanced biological systems and technologies is enabling more dynamic and complex cellular studies. While the traditional SRB assay is an endpoint measurement of total protein content, newer approaches leverage SRB's fluorescent properties and protein binding for real-time or live-cell analysis.
Sulforhodamine B has been used as a polar tracer for studies of cell morphology and neuronal cell-cell communication biotium.com. Its high water solubility facilitates its use in such applications.
Furthermore, SRB-based methods are being compared and integrated with real-time cell analysis technologies. Studies have shown good correlations between the SRB assay and impedance-based real-time cell analysis platforms for assessing cell proliferation and cytotoxicity, indicating the potential for interchangeable use or complementary information plos.org. This integration allows for dynamic monitoring of cellular responses over time, providing richer datasets compared to single endpoint measurements.
SRB restaining has also been explored as a whole-cell label to enable multiparametric image analysis, allowing for the visualization of additional fluorochromes and facilitating the study of processes like protein nucleocytoplasmic distribution nih.gov. This method utilizes automated image registration with a positioning-stage equipped microscope to restain cells with SRB, overcoming limitations imposed by spectral overlap of fluorescent dyes and the number of available imaging channels nih.gov.
The application of Sulforhodamine B in conjunction with advanced imaging techniques, real-time monitoring systems, and multi-labeling strategies is enhancing our ability to conduct dynamic studies of complex biological processes.
Theoretical Modeling and Simulation of Sulforhodamine B Interactions in Complex Systems
Theoretical modeling and simulation techniques are increasingly being applied to understand the behavior and interactions of Sulforhodamine B at a molecular level, particularly in complex biological and chemical systems. These computational approaches provide insights that are difficult to obtain through experimental methods alone.
Molecular dynamics simulations have been used to investigate the amphiphilic nature of Sulforhodamine B and its interactions with other molecules, such as surfactants like sodium dodecyl sulfate (B86663) (SDS) nih.gov. These simulations can reveal how SRB molecules aggregate in bulk water or adsorb at interfaces, and how they interact with micelles nih.gov. For instance, molecular dynamics simulations have shown the formation and stabilization of SRB-SDS micelles and provided insights into the relative hydration of different atomic groups within SRB nih.gov.
Density functional theory (DFT) has been employed to study the binding of Sulforhodamine B to host molecules, such as cucurbit researchgate.neturil nih.gov. These studies can determine the lowest-energy structures of host-guest complexes and analyze the types of interactions involved, such as C-H···O interactions nih.gov. Theoretical calculations of properties like 1H NMR chemical shifts can also be compared with experimental data to validate the simulation results nih.gov.
Theoretical modeling is also being used to understand the photophysical properties of rhodamine dyes, including factors influencing non-radiative rates and the effect of solvent polarity and viscosity researchgate.net. Such studies contribute to the rational design of new fluorescent probes with desired optical characteristics.
By employing theoretical modeling and simulation, researchers can gain a deeper understanding of Sulforhodamine B's behavior in various environments, which can inform the design of new derivatives and optimize its use in different applications.
Q & A
Q. Comparison with MTT Assay :
- SRB : Measures total protein content, suitable for long-term assays (>72 hours). Less affected by metabolic fluctuations .
- MTT : Relies on mitochondrial activity, prone to artifacts from metabolic inhibitors .
Basic Research Question: What are the key spectral properties of SRB, and how do they influence its application in fluorescence microscopy?
Methodological Answer:
- Excitation/Emission : 565 nm (peak excitation) and 586 nm (emission) in aqueous solutions .
- Advantages : High water solubility, low photobleaching, and compatibility with red laser systems (e.g., 543 nm He-Ne lasers) .
- Two-Photon Microscopy : SRB can be excited via simultaneous two-photon absorption using subpicosecond red laser pulses (e.g., 800–1000 nm), enabling 3D resolution in live-cell imaging .
Protocol Tip : Optimize laser power to avoid nonlinear photodamage in thick tissue samples .
Advanced Research Question: How can researchers resolve contradictions in SRB assay data when comparing results across cell lines or experimental conditions?
Methodological Answer:
Contradictions often arise from:
-
Fixation Variability : Incomplete TCA fixation alters SRB binding. Validate fixation time (e.g., 1–4 hours at 4°C) for each cell type .
-
Normalization Errors : Use time-zero (Tz) controls to account for initial cell density differences. Apply the formula:
\text{% Growth} = \frac{(T_i - T_z)}{(C - T_z)} \times 100 \quad \text{(for } T_i \geq T_z\text{)}where = test absorbance, = control absorbance .
-
Statistical Validation : Employ ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-group variability .
Case Study : Inconsistent GI50 values in endometrial stem cells were resolved by standardizing venom exposure duration (8–72 hours) and using triplicate assays .
Advanced Research Question: How can SRB be integrated with other fluorescent probes to study multi-parametric cellular responses?
Methodological Answer:
- Dual-Labeling : Combine SRB (red channel) with FITC-labeled probes (green channel) for simultaneous viability and organelle tracking. Use spectral unmixing to avoid overlap .
- Live/Dead Assays : Pre-stain with SRB (fixed cells) and Hoechst 33342 (live nuclei) to correlate viability with proliferation .
- Validation : Confirm dye compatibility via control experiments without cross-excitation or quenching.
Example : In phagosome-lysosome fusion studies, SRB-labeled particles were co-imaged with LysoTracker Green to quantify fusion kinetics .
Basic Research Question: What safety protocols are critical when handling SRB in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves and lab coats to prevent skin contact. Use goggles for eye protection .
- Spill Management : Clean with 1% acetic acid, followed by ethanol. Avoid inhalation of dried dye particles .
- Waste Disposal : Collect SRB waste in labeled containers for incineration, adhering to local hazardous waste regulations .
Advanced Research Question: What strategies optimize SRB-based assays for 3D cell cultures or organoid models?
Methodological Answer:
- Penetration Enhancement : Use low-melting agarose (0.5%) to improve SRB diffusion into thick (>500 µm) spheroids .
- Quantitative Imaging : Combine SRB staining with confocal z-stacking to measure viability gradients in hypoxic cores .
- Normalization : Normalize SRB absorbance to DNA content (e.g., via DAPI) to account for matrix interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
